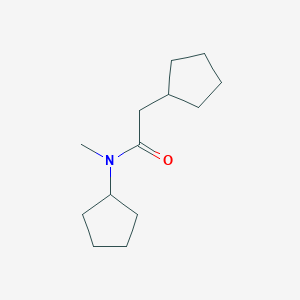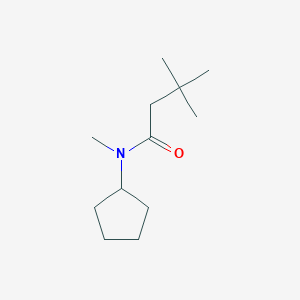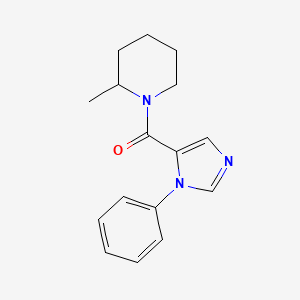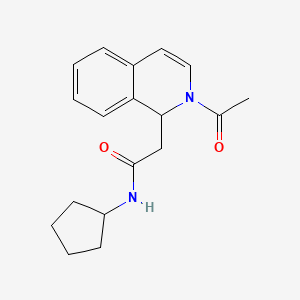
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the late 1970s. It belongs to the benzamide class of opioids and has been found to have analgesic effects similar to other opioids such as morphine. However, AH-7921 has also been found to have a lower potential for abuse and addiction compared to other opioids, making it a promising candidate for pain management.
Mechanism of Action
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. However, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been found to have a unique mechanism of action compared to other opioids, which may contribute to its lower potential for abuse and addiction.
Biochemical and Physiological Effects
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. However, the side effects of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide appear to be less severe compared to other opioids, which may make it a safer option for pain management.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide in lab experiments is its relatively low potential for abuse and addiction, which may make it a safer option compared to other opioids. However, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has also been found to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in lab experiments where precise dosing is required.
Future Directions
There are several potential future directions for research on N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide. One area of interest is its potential as a pain management drug in humans. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide in humans, as well as its potential for abuse and addiction.
Another potential future direction is the development of new opioids based on the structure of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide. Researchers may be able to modify the structure of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide to create new opioids with unique properties, such as increased potency or reduced side effects.
In conclusion, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide is a synthetic opioid drug with promising potential as a pain management drug. Its unique mechanism of action and lower potential for abuse and addiction make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in humans, as well as its potential for abuse and addiction.
Synthesis Methods
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methoxybenzoic acid with cyclopentylmagnesium bromide, followed by N-methylation and cyclization. The synthesis of N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been well-documented in scientific literature and can be carried out in a laboratory setting with relative ease.
Scientific Research Applications
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a pain management drug. In one study, N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide was found to have similar analgesic effects to morphine in a rat model of neuropathic pain. Another study found that N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide was effective in reducing pain in a mouse model of inflammatory pain.
properties
IUPAC Name |
N-cyclopentyl-2-hydroxy-5-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(10-5-3-4-6-10)14(17)12-9-11(18-2)7-8-13(12)16/h7-10,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYMHHXWANBIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)





![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)